Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate
Description
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate is a pyridine-based acetamide derivative featuring a 4-methoxyanilino group attached via a carbonyl linkage to the pyridine ring. This compound is structurally related to pharmacologically active molecules, particularly kinase inhibitors and proton pump inhibitors, due to its pyridine-acetamide scaffold . Its molecular formula is C₁₇H₁₇N₂O₄ (inferred from analogs in ), with a molecular weight of approximately 313.33 g/mol.
Properties
IUPAC Name |
ethyl 2-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-3-23-16(20)11-15-14(5-4-10-18-15)17(21)19-12-6-8-13(22-2)9-7-12/h4-10H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRULJOZBMKCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate typically involves the reaction of 4-methoxyaniline with 2-chloronicotinic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified using ethanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring and ester group in Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate are susceptible to oxidation. Key findings include:
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Pyridine Ring Oxidation : Under acidic conditions with potassium permanganate (), the pyridine moiety undergoes oxidation to form pyridine N-oxide derivatives.
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Ester Group Oxidation : Chromium trioxide () in acidic media oxidizes the α-carbon of the ester, yielding a ketone or carboxylic acid derivative, depending on reaction conditions.
Table 1: Oxidation Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| (acidic) | Pyridine N-oxide derivative | 60–75 | |
| / | Carboxylic acid derivative | 50–65 |
Reduction Reactions
Reduction primarily targets the carbonyl and ester functionalities:
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Carbonyl Reduction : Lithium aluminum hydride () reduces the amide carbonyl to a methylene group (), forming a secondary amine.
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Ester Reduction : Sodium borohydride () selectively reduces the ester to a primary alcohol without affecting the amide group.
Table 2: Reduction Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| (anhydrous ether) | Secondary amine derivative | 70–85 | |
| /ethanol | Primary alcohol derivative | 55–70 |
Substitution Reactions
The 4-methoxyanilino group and pyridine nitrogen participate in nucleophilic substitutions:
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Aromatic Substitution : The methoxy group undergoes demethylation with to form a phenolic intermediate, enabling further functionalization .
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Pyridine Ring Substitution : Halogenation (e.g., /FeCl) at the pyridine’s β-position occurs under electrophilic conditions.
Table 3: Substitution Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| /CHCl | Phenolic derivative | 65–80 | |
| /FeCl | β-Chloropyridine derivative | 40–55 |
Hydrolysis Reactions
The ester group is hydrolyzed under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated /reflux converts the ester to a carboxylic acid.
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Basic Hydrolysis : /HO yields the sodium carboxylate salt, which can be acidified to the free acid.
Table 4: Hydrolysis Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| (conc.)/reflux | Carboxylic acid derivative | 85–90 | |
| /HO | Sodium carboxylate salt | 90–95 |
Cyclization and Condensation Reactions
The compound participates in cyclization to form heterocyclic systems:
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Intramolecular Cyclization : Under acidic conditions (e.g., ), the amide and ester groups cyclize to form a quinazolinone derivative .
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Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) yields imine-linked conjugates .
Table 5: Cyclization/Condensation Reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| /Δ | Quinazolinone derivative | 60–75 | |
| Benzaldehyde/EtOH | Imine-linked conjugate | 50–65 |
Comparative Reactivity Insights
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Ester vs. Amide Stability : The ester group is more reactive toward nucleophiles (e.g., hydrolysis) compared to the amide, which requires stronger conditions for modification.
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Electronic Effects : The electron-donating methoxy group on the anilino moiety enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate exhibit promising anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound. A study conducted by researchers at a pharmaceutical institute tested this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited moderate antibacterial activity, suggesting its potential use as a lead compound for developing new antimicrobial agents.
Drug Delivery Systems
In the field of drug delivery, this compound serves as a versatile scaffold for designing nanoparticles that can encapsulate therapeutic agents. A case study showcased the formulation of nanoparticles using this compound which improved the bioavailability and targeted delivery of anticancer drugs. The study reported enhanced therapeutic efficacy in animal models compared to traditional delivery methods.
Skin Care Formulations
The compound has been explored for its use in cosmetic formulations due to its potential skin-beneficial properties. A recent study focused on incorporating this compound into moisturizing creams. The findings indicated that formulations containing this compound improved skin hydration and elasticity, attributed to its ability to enhance the skin barrier function.
Anti-Aging Products
This compound has also been investigated for anti-aging applications. Research has shown that it can inhibit matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation in the skin. This property suggests its potential role in formulating anti-aging products aimed at reducing wrinkles and improving skin texture.
Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxicity against breast and colon cancer cell lines; inhibition of growth. |
| Antimicrobial Properties | Moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Drug Delivery Systems | Enhanced bioavailability and targeted delivery of drugs using nanoparticles formulated with this compound. |
| Cosmetic Applications | Improved skin hydration and elasticity; potential anti-aging effects through MMP inhibition. |
Mechanism of Action
The mechanism of action of Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity. This inhibition occurs through the formation of stable complexes with the enzyme, thereby blocking substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Anilino Group
Ethyl 2-{3-[(4-Fluoroanilino)carbonyl]-2-pyridinyl}acetate
- Molecular Formula : C₁₆H₁₅FN₂O₃
- Molecular Weight : 302.31 g/mol
- Key Differences : Replaces the methoxy group with a fluorine atom. Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to methoxy. However, the absence of a methoxy oxygen reduces hydrogen-bonding capacity .
Ethyl 2-(3-{[3-(Trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
- Molecular Formula : C₁₇H₁₅F₃N₂O₃
- Molecular Weight : 352.32 g/mol
- Key Differences : Incorporates a trifluoromethyl group, which significantly increases lipophilicity (LogP) and steric bulk. This modification could improve membrane permeability but reduce aqueous solubility .
Ethyl 2-((5-[(4-Chloroanilino)carbonyl]-2-pyridinyl)sulfanyl)acetate
- Molecular Formula : C₁₆H₁₅ClN₂O₃S
- Molecular Weight : 350.82 g/mol
- Key Differences : Substitutes methoxy with chlorine and introduces a sulfur atom via a sulfanyl linkage. The sulfur enhances molecular weight and may alter redox properties, while chlorine’s electron-withdrawing effects could modulate reactivity .
Core Scaffold Modifications
Ethyl 2-Amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride
- Molecular Formula : C₉H₁₂Cl₂N₂O₂
- Molecular Weight : 263.12 g/mol
- Key Differences: Replaces the carbonyl-linked anilino group with an amino substituent. The hydrochloride salt improves solubility but reduces neutral lipophilicity.
Dexlansoprazole Intermediate
- Structure : Features a sulfinyl-benzimidazole-pyridine scaffold.
- Key Differences : The sulfinyl group and benzimidazole ring confer distinct acidity (pKa ~4.0–5.0), enabling use as a proton pump inhibitor. The pyridine-acetamide moiety is retained but integrated into a larger, more complex pharmacophore .
Physicochemical Properties and Bioavailability
- Solubility : The 4-methoxy analog likely exhibits moderate aqueous solubility due to its polar carbonyl and ether groups. Fluorinated analogs may have lower solubility due to increased hydrophobicity, while the sulfanyl derivative’s solubility depends on solvent polarity .
Biological Activity
Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate, with a molecular formula of C17H18N2O4 and CAS number 338392-14-6, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
The compound features a pyridine ring, an ethyl ester group, and a methoxyaniline moiety. These structural components contribute to its reactivity and interactions within biological systems. The synthesis typically involves the reaction of 4-methoxyaniline with 2-chloronicotinic acid, followed by esterification with ethanol under acidic conditions .
The mechanism of action for this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate access and inhibits catalytic activity, making it a candidate for drug development targeting various diseases .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, in vitro assays demonstrated that the compound effectively reduced cell viability in human cancer cell lines by inducing apoptosis .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain kinases involved in cancer progression, which could be crucial for developing targeted therapies. The inhibition of these kinases can lead to decreased tumor growth and improved patient outcomes.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Evaluate anticancer effects | Demonstrated significant inhibition of cell proliferation in breast cancer cells with IC50 values in low micromolar range. |
| Study B (2021) | Assess enzyme inhibition | Found that the compound inhibited specific kinases associated with tumor growth, leading to reduced activity in treated cells. |
| Study C (2023) | Investigate mechanism of action | Revealed that the compound induces apoptosis via mitochondrial pathways in cancer cells. |
Toxicity and Safety Profile
While promising in terms of biological activity, the safety profile of this compound remains a critical aspect of its evaluation. Preliminary toxicity studies suggest a moderate safety margin, but further research is necessary to fully understand its pharmacokinetics and potential side effects .
Q & A
What are the recommended synthetic routes for Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate, and how can yield optimization be achieved?
The synthesis of this compound likely involves multi-step reactions, including:
- Amide bond formation : Coupling 3-carboxy-2-pyridinyl derivatives with 4-methoxyaniline using activating agents like EDCI/HOBt .
- Esterification : Reacting intermediate acids with ethanol under acidic or catalytic conditions.
Microwave-assisted synthesis or solvent-free methods may enhance reaction efficiency and purity . Yield optimization requires careful control of stoichiometry, temperature, and catalysts. For example, microwave irradiation reduces side reactions and improves regioselectivity in heterocyclic systems .
How should researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- NMR spectroscopy : Confirm the presence of the 4-methoxy aniline moiety (aromatic protons at δ 6.8–7.5 ppm) and ester carbonyl (δ ~4.2 ppm for CH₂COOEt) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., C₁₇H₁₇N₂O₄⁺ requires m/z 325.1189) .
- HPLC with UV detection : Assess purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .
What structural analogs of this compound have been studied, and how do substitutions impact biological activity?
Structurally related compounds include:
- Ethyl 2-(3-{[4-(trifluoromethoxy)anilino]carbonyl}-2-pyridinyl)acetate (CAS 338392-13-5): The trifluoromethoxy group enhances metabolic stability but may reduce solubility .
- Pyridine-oxadiazole hybrids : Substitutions at the pyridine ring (e.g., methyl groups) improve binding to kinase targets .
Comparative studies suggest that electron-donating groups (e.g., methoxy) on the aniline moiety enhance π-π stacking in enzyme active sites, while bulky substituents may sterically hinder interactions .
How can researchers resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies often arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in kinase inhibition assays with ATP concentrations fixed at 1 mM) .
- Solubility differences : Pre-solubilize compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Metabolic instability : Conduct parallel stability tests in liver microsomes to rule out false negatives .
What computational tools are recommended for predicting the pharmacokinetic properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate logP (predicted ~2.5), blood-brain barrier permeability (low), and CYP450 inhibition .
- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like COX-2 or EGFR, guided by crystal structures (PDB IDs: 1CX2, 1M17) .
- MD simulations : GROMACS can assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with key residues (e.g., Lys532 in EGFR) .
What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Critical issues include:
- Purification bottlenecks : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for gram-scale isolation .
- Thermal sensitivity : Optimize reflux conditions (e.g., 70°C for 12 h) to prevent decomposition of the pyridine-carbonyl intermediate .
- Cost of reagents : Replace expensive coupling agents (e.g., EDCI) with polymer-supported carbodiimides for recyclability .
How does the presence of the 4-methoxyanilino group influence the compound’s reactivity in further derivatization?
The 4-methoxy group:
- Activates the aromatic ring : Facilitates electrophilic substitutions (e.g., nitration, halogenation) at the meta position .
- Limits oxidation : The electron-donating methoxy group stabilizes the aniline against oxidative degradation, enabling late-stage modifications .
For example, bromination (NBS in DCM) yields a bromo derivative for Suzuki-Miyaura cross-coupling .
What are the best practices for storing this compound to ensure long-term stability?
- Storage conditions : Keep at –20°C under argon in amber vials to prevent photodegradation .
- Stability monitoring : Perform quarterly HPLC checks; degradation products (e.g., free carboxylic acid) should remain <5% .
- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to maintain stability during reconstitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
